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molecular formula C10H12O4 B156188 2,5-Dimethoxyphenylacetic acid CAS No. 1758-25-4

2,5-Dimethoxyphenylacetic acid

Cat. No. B156188
M. Wt: 196.2 g/mol
InChI Key: BBZDYQUXRFATHZ-UHFFFAOYSA-N
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Patent
US07396856B2

Procedure details

(2,5-Dirnethoxy-phenyl)-acetic acid (3.00 g, 15.29 mmol) was dissolved in 30 ml of acetic acid and cooled to 0° C. To this solution was added bromine (2.44 g, 15.33 mmol), the reaction mixture was stirred overnight at room temperature and concentrated under reduced pressure, the solid residue was washed with cold hexane and dried overnight. The residue was dissolved in THF and cooled to 0° C. LAH (20 ml of 1.0 M in THF) was added slowly and then the reaction mixture was stirred at 0° C. for 2 h. Excess LAH was destroyed by careful addition of ethyl acetate and an aqueous solution of 0.10 M hydrogen chloride. The organic layer was separated, dried (MgSO4) and concentrated under reduced pressure to give an oil (3.1 g), which solidifies slowly. MS (m/z) 278 (M+NH4)+. 1HNMR(CDCl3): δ ppm 2.86 (m, 2H), 378-3.84 (2s+m, 8H), 6.77 (s, 1H), 7.04 (s, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[CH2:11][C:12]([OH:14])=O.[Br:15]Br>C(O)(=O)C>[Br:15][C:7]1[C:6]([O:9][CH3:10])=[CH:5][C:4]([CH2:11][CH2:12][OH:14])=[C:3]([O:2][CH3:1])[CH:8]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)OC)CC(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.44 g
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
the solid residue was washed with cold hexane
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in THF
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
ADDITION
Type
ADDITION
Details
LAH (20 ml of 1.0 M in THF) was added slowly
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 0° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Excess LAH was destroyed by careful addition of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1OC)CCO)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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